Nifursol is a chemical compound belonging to the class of nitrofuran derivatives, primarily recognized for its pharmacological applications. It is particularly noted for its antibacterial properties and is utilized in the treatment of various infections, especially those affecting the urinary tract. The name "Nifursol" derives from its structural relationship to nitrofuran compounds, which are characterized by a furan ring substituted with a nitro group.
Nifursol is classified as an antibiotic and is derived from the larger family of nitrofurans. These compounds are synthesized to enhance their efficacy against bacterial pathogens. Nifursol specifically targets Gram-positive and some Gram-negative bacteria, making it a versatile agent in clinical settings.
The synthesis of Nifursol typically involves the nitration of furan derivatives, followed by specific chemical modifications to introduce functional groups that enhance its antibacterial activity.
Nifursol's molecular formula is , indicating it contains six carbon atoms, six hydrogen atoms, four nitrogen atoms, and five oxygen atoms. The compound features a furan ring with a nitro group at the 5-position, which is crucial for its biological activity.
This structure allows Nifursol to participate in various chemical interactions that are essential for its mechanism of action against bacteria.
Nifursol undergoes several chemical reactions that contribute to its antibacterial properties:
Nifursol exerts its antibacterial effects primarily through the following mechanisms:
These properties are significant as they influence the formulation and delivery methods used in clinical applications.
Nifursol is primarily used in the medical field for treating bacterial infections, particularly urinary tract infections. Its broad-spectrum antibacterial activity makes it a valuable option in antibiotic therapy. Additionally, research continues into potential uses in veterinary medicine for treating infections in animals.
Nifursol (3,5-dinitrosalicylic acid (5-nitrofurfurylidene) hydrazide) was prohibited in the European Union under Commission Regulation 1442/95, which classified nitrofurans as Annex IV substances under Council Regulation 2377/90, banning all veterinary use in food-producing animals due to unresolved carcinogenicity concerns. This prohibition was reinforced in 2002 when nifursol was specifically added to the list [6] [7]. The pivotal regulatory milestone came in 2003 with Commission Decision 2003/181/EC, establishing a Minimum Required Performance Limit (MRPL) of 1 µg/kg for nitrofuran metabolites in poultry and aquaculture. In 2019, Regulation (EU) 2019/1871 further tightened controls by setting a Reference Point for Action (RPA) at 0.5 µg/kg, effective from 2022 [2] [5]. Globally, regulatory alignment remains inconsistent: the United States, Canada, and Japan enforce zero-tolerance policies for nitrofurans, while some Southeast Asian nations permit restricted therapeutic use under specific conditions. Brazil’s Normative Instruction 09 (2003) mirrors the EU’s ban, reflecting efforts to harmonize export standards with major trade partners [1] [7].
Table 1: Key EU Regulatory Milestones for Nifursol
Year | Regulation | Key Provision |
---|---|---|
1995 | Commission Regulation 1442/95 | Initial prohibition of nitrofurans in food animals |
2002 | Commission Decision 2002/657 | Identification criteria for banned substances |
2003 | Commission Decision 2003/181 | MRPL set at 1 µg/kg for metabolites |
2019 | Regulation (EU) 2019/1871 | RPA established at 0.5 µg/kg |
Nifursol was historically a cornerstone in preventing histomoniasis (blackhead disease) in turkeys, caused by the protozoan Histomonas meleagridis. Administered as a feed additive at 50–100 ppm, it reduced mortality by >90% in infected flocks by inhibiting protozoal nitroreductase enzymes essential for energy metabolism [4] [6]. Its efficacy against Escherichia coli and Salmonella gastroenteritis in poultry further solidified its use. However, the European Commission’s 2003 withdrawal of authorization, following the Scientific Committee on Animal Nutrition’s assessment, cited irreconcilable gaps in developmental toxicity data and evidence of mutagenicity from protein-bound metabolites. This left the turkey industry without a therapeutic alternative, escalating biosecurity reliance [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: